molecular formula C6H9ClO3 B029291 Ethyl 4-chloroacetoacetate CAS No. 638-07-3

Ethyl 4-chloroacetoacetate

Cat. No.: B029291
CAS No.: 638-07-3
M. Wt: 164.59 g/mol
InChI Key: OHLRLMWUFVDREV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 4-chloroacetoacetate is primarily used in the synthesis of phosphorus ylides . It is also used as a substrate in bioreduction processes, where it interacts with enzymes such as carbonyl reductase .

Mode of Action

The compound undergoes a highly stereoselective bioreduction process to transform into ®-ethyl 4-chloro-3-hydroxybutyrate . This process is facilitated by recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase .

Biochemical Pathways

The bioreduction of this compound to ®-ethyl 4-chloro-3-hydroxybutyrate is a key step in the synthesis of certain pharmaceuticals . The process involves the reduction of the carbonyl group in the compound, resulting in the formation of a hydroxyl group .

Pharmacokinetics

Its transformation into ®-ethyl 4-chloro-3-hydroxybutyrate is known to occur at a ph of 70 and a temperature of 30°C . The kinetic constants Km and kcat of the compound were found to be 20.9 mM and 56.1 s−1, respectively .

Result of Action

The bioreduction of this compound results in the formation of ®-ethyl 4-chloro-3-hydroxybutyrate . This compound is a useful chiral building block for the synthesis of pharmaceuticals .

Action Environment

The bioreduction process is influenced by the presence of organic solvents and deep eutectic solvents . A high yield of ®-ethyl 4-chloro-3-hydroxybutyrate was achieved in an ethyl acetate-betaine/lactic acid-water system . Environmental factors such as pH and temperature also play a crucial role in the efficacy of the reaction .

Safety and Hazards

Ethyl 4-chloroacetoacetate is considered hazardous . It is toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation . It causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of Ethyl 4-chloroacetoacetate research could involve its use in the synthesis of novel, nonclassical 2-amino-4-oxo-6-(arylthio)ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase . It could also be used in the synthesis of other heterocyclic acetic acids and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nolatrexed involves several steps. One method includes the Beckmann rearrangement of 3-bromo-4-methyl-alpha-oximinoacetanilide in strong sulfuric acid to obtain 4-bromo-5-methylisatin. This intermediate is then oxidized in a strong alkaline solution with hydrogen peroxide to yield 5-methyl-6-bromo-o-aminobenzoic acid. This compound is then cyclized with dicyandiamide in dilute sulfuric acid to form 2-guanidino-3,4-dihydro-5-bromo-6-methylquinazoline-4-ketone. The final step involves heating this intermediate with a strong base, 4-mercaptopyridine, and a nantokite catalyst to obtain Nolatrexed .

Industrial Production Methods: Industrial production of Nolatrexed typically follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The process involves stringent control of reaction conditions to ensure the purity and efficacy of the final product .

Properties

IUPAC Name

ethyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLMWUFVDREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044454
Record name Ethyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-07-3
Record name Ethyl 4-chloroacetoacetate
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Record name Ethyl 4-chloro-3-oxobutanoate
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Record name Butanoic acid, 4-chloro-3-oxo-, ethyl ester
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Record name Ethyl 4-chloro-3-oxobutanoate
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Record name Ethyl 4-chloroacetoacetate
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Record name ETHYL 4-CHLOROACETOACETATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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72 g (1 mol) of chlorine were passed into a solution of 84 g (1 mol) of diketene in dry carbon tetrachloride at -20° C., the reaction solution was then added dropwise to 200 ml of ethanol, while stirring, during which addition the temperature was held to at most 0° C., the solvent was then stripped off in vacuo on a rotary evaporator and the residue was distilled. 155 g (94% of theory) of γ-chloroacetoacetic acid ethyl ester of boiling point 90° C./7 mm Hg were obtained.
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Synthesis routes and methods III

Procedure details

A gene encoding the alcohol dehydrogenase YPR1 (described by Nakamura, K., et al., Bioscience, Biotechnology and Biochemistry, (1997) 61, 375-377), is subjected to mutagenesis by error-prone PCR according to the method of May, O., et al., (Nature Biotechnology, (2000) 18, 317-320). The error-prone PCR is performed in a 100 CL reaction mixture containing 0.25 ng of plasmid DNA as a template dissolved in PCR buffer (10 mM TRIS, 1.5 mM MgCl2, 50 mM KCl, pH 8.3), and also containing 0.2 mM of each dNTP, 50 pmol of each primer and 2.5 units of Taq polymerase (Roche Diagnostics, Indianapolis, Ind.). Conditions for carrying out the PCR are as follows: 2 minutes at 94 CC; 30 cycles of 30 sec 94 CC, 30 sec 55 CC; 2 minutes at 72 CC. The PCR product is double digested with Nco I and Bgl II and subcloned into pBAD/HisA vector (Invitrogen, Carlsbad, Calif.) which has been digested with the same restriction enzymes. The resulting YPR1 mutant library is transformed into the E. coli host strain LMG194 (Invitrogen, Carlsbad, Calif.) and plated on LB agar supplied with 100 μg/mL ampicillin. Individual transformants are inoculated into 96-well microtiter plates (hereafter referred to as master plates) containing 0.2 mL LB Broth with 100 μg/mL ampicillin, and growth is allowed to take place for 8 to 16 hours at 37 CC with shaking at 200 rpm. Each well in each master plate is then re-inoculated by a replica plating technique into a new second stage 96-well plate pre-loaded with the same growth media plus 2 g/L of arabinose, and growth is allowed to continue for 5-10 hours at 37 CC with shaking at 200 rpm. The second stage plates are then centrifuged at 14,000 rpm for 20 minutes, and the supernatant is decanted. The cell pellet in each well is washed with 200 CL of water. The washed cell pellet is suspended in 30 CL of B-Per Bacterial Protein Extraction Reagent (Pierce Chemical Co., Rockford, Ill.), hereinafter “B-Per.” After mixing, the suspension of cells in B-Per reagent is allowed to stand for 10 minutes at room temperature, and a reaction solution having the following composition is then added to each well in the plate:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloroacetoacetate
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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl 4-chloroacetoacetate?

A1: this compound has the molecular formula C6H9ClO3 and a molecular weight of 164.57 g/mol.

Q2: Is there any spectroscopic data available to confirm the structure of this compound?

A2: Yes, the structure of this compound and its derivatives has been confirmed using various spectroscopic techniques, including 1H NMR [, , , , ], 13C NMR [], 31P NMR [], IR [], and MS [].

Q3: What is the main application of this compound in organic synthesis?

A3: this compound is primarily used as a building block for synthesizing various heterocyclic compounds, including thiazoles [, , , ], thiadiazines [], pyrazoles [, ], imidazopyridines [, ], phthalides [], and pyrimidines [, , ].

Q4: Can you elaborate on the specific reactions this compound participates in?

A4: this compound readily undergoes reactions such as:

  • Condensation reactions: It reacts with thiosemicarbazide to produce various thiazoles and thiadiazines under different reaction conditions []. It also condenses with aromatic aldehydes in Knoevenagel condensations, often carried out in ionic liquids [].
  • Cyclization reactions: It participates in multicomponent reactions to yield complex heterocycles. For example, it reacts with phenyl isothiocyanate and active methylene reagents to form thiophene derivatives []. It can also be used in the synthesis of polysubstituted phthalides via a three-component cyclization reaction with aldehydes in the presence of piperidine, acid, and iodine [].
  • Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles. For instance, it reacts with thiophenol to produce 4-phenylthio-ethyl acetoacetate via a sulfide etherification reaction [].

Q5: this compound is often employed in the synthesis of chiral compounds. What makes it suitable for this purpose?

A5: While this compound itself is not chiral, it serves as a precursor for chiral molecules. Its ketone functionality can be stereoselectively reduced to create a chiral center, leading to the formation of enantiomerically enriched alcohols [, , , , , , , , , , ].

Q6: Could you provide an example of how this compound is used in the synthesis of a specific pharmaceutical intermediate?

A6: this compound is a key starting material for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB) [, , , , , , , , ]. (S)-ECHB is a valuable chiral building block used in the production of pharmaceuticals, particularly statin drugs, which are widely prescribed for lowering cholesterol levels.

Q7: What is the role of biocatalysis in the context of this compound?

A7: Biocatalysis utilizes enzymes to facilitate chemical transformations. Several studies demonstrate the use of carbonyl reductases and alcohol dehydrogenases to catalyze the stereoselective reduction of this compound to produce enantiomerically pure (R)- or (S)-ethyl 4-chloro-3-hydroxybutanoate [, , , , , , , , , ].

Q8: Which microorganisms have been explored for the biocatalytic reduction of this compound?

A8: Several yeast species, including Aureobasidium pullulans [], Candida sorboxylosa [], Kluyveromyces aestuarii [], Kluyveromyces lactis [, ], Pichia capsulata [], Sporobolomyces salmonicolor [, ], and Zygosaccharomyces rouxii [, ] have been investigated for their ability to reduce this compound stereoselectively.

Q9: Are there any advantages to using biocatalysis over traditional chemical synthesis?

A9: Biocatalytic approaches often offer several advantages:* High enantioselectivity: Enzymes are highly specific catalysts, leading to the formation of products with high optical purity.* Mild reaction conditions: Biocatalytic reactions typically proceed under mild conditions (e.g., ambient temperature, neutral pH), which can be beneficial for labile substrates and reduce the formation of unwanted side products.* Environmentally friendly: Enzymes are biodegradable and often derived from renewable sources, making biocatalysis a more sustainable alternative to traditional chemical synthesis.

Q10: What can you tell me about the stability of this compound?

A10: The stability of this compound can be affected by various factors, including pH, temperature, and the presence of other chemicals. It's generally recommended to store it under cool and dry conditions. For example, one study highlighted that during the synthesis of 2-(2-aminothiazole-4yl)-2-(Z)-methoxyiminoacetic acid, a key intermediate derived from this compound, strict control over the reaction temperature was crucial to prevent unwanted side reactions and ensure high yields [].

Q11: Has computational chemistry been applied to the study of this compound?

A11: Yes, computational docking studies have been conducted to investigate the binding interactions of this compound and related substrates with various enzymes, including Aldo-keto reductases (AKRs) []. This type of analysis helps elucidate the substrate specificity of enzymes and guide the development of more efficient biocatalysts.

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